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Compound of Interest

Compound Name: 2-Cyclopropylpyrimidin-5-amine

Cat. No.: B1373474 Get Quote

An In-Depth Technical Guide to 2-Cyclopropylpyrimidin-5-amine (CAS No. 1152519-69-1): A

Privileged Scaffold for Modern Drug Discovery

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Cyclopropylpyrimidin-5-amine,

a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug

development professionals. We will delve into its structural attributes, propose robust synthetic

strategies, and explore its potential applications, particularly in the realm of kinase inhibitor

development.

Introduction: The Strategic Value of the 2-
Cyclopropylpyrimidin-5-amine Scaffold
2-Cyclopropylpyrimidin-5-amine (C₇H₉N₃) is a molecule that marries two highly valued

pharmacophores in medicinal chemistry: the pyrimidine ring and the cyclopropyl group. The

pyrimidine core is a cornerstone of numerous biologically active compounds, including

nucleobase analogs and a plethora of approved drugs, valued for its ability to engage in

hydrogen bonding and other key interactions with biological targets. The 5-amino substituent, in

particular, provides a crucial vector for chemical modification, often serving as a key hydrogen

bond donor that interacts with the hinge region of kinase active sites.
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The cyclopropyl group, a small, strained carbocycle, is not merely a passive structural element.

Its unique stereoelectronic properties offer several advantages in drug design:

Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring often

reduces susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, a

common pathway for drug degradation. This can lead to an improved pharmacokinetic

profile.

Conformational Rigidity: The rigid nature of the cyclopropyl ring can help to lock a molecule

into a bioactive conformation, reducing the entropic penalty upon binding to a target and thus

potentially increasing potency.

Vectorial Exit: When appended to a core scaffold, the cyclopropyl group can provide a well-

defined exit vector, allowing for precise exploration of the surrounding binding pocket.

The combination of these two motifs in 2-Cyclopropylpyrimidin-5-amine creates a versatile

and highly valuable building block for the synthesis of novel therapeutic agents.

Physicochemical and Structural Properties
A summary of the key physicochemical properties of 2-Cyclopropylpyrimidin-5-amine is

presented in the table below. It is important to note that while some of these properties are

experimentally determined and reported by commercial suppliers, others are predicted based

on computational models.
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Property Value Source

CAS Number 1152519-69-1

Molecular Formula C₇H₉N₃

Molecular Weight 135.17 g/mol

Appearance Light brown to brown solid

Predicted Boiling Point 281.9 ± 13.0 °C

Predicted Density 1.273 ± 0.06 g/cm³

Predicted pKa 3.38 ± 0.22

Storage Conditions
Under inert gas (nitrogen or

Argon) at 2–8 °C

Proposed Synthetic Strategies
While a specific, detailed experimental protocol for the synthesis of 2-Cyclopropylpyrimidin-5-
amine is not readily available in peer-reviewed literature, its structure suggests several

plausible and efficient synthetic routes based on well-established organometallic cross-coupling

reactions. The following sections outline two such proposed strategies, providing the underlying

chemical logic and representative experimental considerations.

Strategy 1: Suzuki Coupling followed by Buchwald-
Hartwig Amination
This strategy leverages the power of palladium-catalyzed cross-coupling reactions to first install

the cyclopropyl group and then the amine functionality. This approach offers high modularity

and functional group tolerance.

2,5-Dihalopyrimidine 2-Cyclopropyl-5-halopyrimidine

 Suzuki Coupling 
 Cyclopropylboronic acid, 

 Pd catalyst, Base 2-Cyclopropylpyrimidin-5-amine

 Buchwald-Hartwig Amination 
 Ammonia equivalent (e.g., NH3), 

 Pd catalyst, Ligand, Base 
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Caption: Proposed synthesis of 2-Cyclopropylpyrimidin-5-amine via Suzuki coupling and

subsequent Buchwald-Hartwig amination.

Step 1: Suzuki-Miyaura Cross-Coupling to form 2-Cyclopropyl-5-halopyrimidine

Reaction Setup: In a microwave reactor vial or a standard round-bottom flask equipped with

a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), combine a 2,5-

dihalopyrimidine (e.g., 2-chloro-5-bromopyrimidine or 2,5-dibromopyrimidine) (1.0 eq.),

cyclopropylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05

eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq.).

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water

(e.g., 1,4-dioxane/water, toluene/water, or DME/water).

Reaction Conditions: Heat the reaction mixture. If using conventional heating, reflux for

several hours. Microwave irradiation can significantly reduce the reaction time to minutes.

Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and

extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with

brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to isolate the 2-

cyclopropyl-5-halopyrimidine intermediate.

Causality: The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C

bonds. The choice of a 2,5-dihalopyrimidine with differential reactivity of the halogens (e.g.,

2-chloro-5-bromopyrimidine) can allow for regioselective coupling at the more reactive

position. The palladium catalyst facilitates the catalytic cycle of oxidative addition,

transmetalation, and reductive elimination. The base is crucial for the transmetalation step.

Step 2: Buchwald-Hartwig Amination to form 2-Cyclopropylpyrimidin-5-amine

Reaction Setup: In a sealed tube or a flask under an inert atmosphere, combine the 2-

cyclopropyl-5-halopyrimidine intermediate (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or

Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald-type

biarylphosphine ligand), and a strong base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃).
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Amine Source: Introduce an ammonia surrogate, such as benzophenone imine followed by

acidic hydrolysis, or directly use aqueous ammonia.

Solvent: Add an anhydrous, degassed solvent such as toluene, dioxane, or THF.

Reaction Conditions: Heat the mixture, typically between 80-110 °C, for several hours until

the starting material is consumed (monitored by TLC or LC-MS).

Work-up and Purification: After cooling, quench the reaction (e.g., with aqueous NH₄Cl if

using an ammonia surrogate). If benzophenone imine was used, treat with aqueous acid to

hydrolyze the imine. Extract the product into an organic solvent, wash, dry, and concentrate.

Purify the crude product by flash column chromatography to yield 2-Cyclopropylpyrimidin-
5-amine.

Causality: The Buchwald-Hartwig amination is a powerful method for the formation of C-N

bonds, particularly with unactivated aryl halides. The choice of ligand is critical and depends

on the specific substrates; sterically hindered biarylphosphine ligands are often highly

effective. The base deprotonates the amine (or ammonia surrogate), allowing it to enter the

catalytic cycle.

Strategy 2: Synthesis via a Nitro Intermediate and
Subsequent Reduction
This alternative route involves the nitration of a 2-cyclopropylpyrimidine precursor, followed by

the reduction of the nitro group to the desired amine.

2-Cyclopropylpyrimidine 2-Cyclopropyl-5-nitropyrimidine

 Nitration 
 HNO₃ / H₂SO₄ 2-Cyclopropylpyrimidin-5-amine

 Reduction 
 e.g., H₂, Pd/C or 

 SnCl₂, HCl 
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Caption: Proposed synthesis of 2-Cyclopropylpyrimidin-5-amine via a 5-nitro intermediate

and subsequent reduction.

Step 1: Nitration to form 2-Cyclopropyl-5-nitropyrimidine
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Reaction Setup: To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric

acid, slowly add 2-cyclopropylpyrimidine (synthesized from cyclopropylamidine and a

suitable 1,3-dicarbonyl compound).

Reaction Conditions: Maintain the low temperature during the addition and then allow the

reaction to stir for a specified time, monitoring by TLC or LC-MS.

Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and neutralize

with a base (e.g., NaOH or NaHCO₃). The precipitated product can be filtered, washed with

cold water, and dried. Further purification can be achieved by recrystallization or column

chromatography.

Causality: The pyrimidine ring is electron-deficient, which can make electrophilic aromatic

substitution challenging. However, the 5-position is generally the most susceptible to

electrophilic attack. The strong nitrating conditions (a mixture of nitric and sulfuric acids) are

typically required to introduce the nitro group onto the pyrimidine ring.

Step 2: Reduction of the Nitro Group

Reaction Setup: Dissolve the 2-cyclopropyl-5-nitropyrimidine intermediate in a suitable

solvent (e.g., ethanol, methanol, or ethyl acetate).

Reducing Agent: Several methods can be employed for the reduction:

Catalytic Hydrogenation: Add a palladium on carbon catalyst (Pd/C, 5-10 mol%) and

subject the mixture to a hydrogen atmosphere (from a balloon or in a Parr shaker) at room

temperature or slightly elevated pressure.

Metal-Acid Reduction: Use a metal in acidic media, such as tin(II) chloride (SnCl₂) in

concentrated HCl, or iron powder in acetic acid.

Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the

reduction is complete (monitored by TLC or LC-MS).

Work-up and Purification:
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For catalytic hydrogenation, filter the reaction mixture through Celite to remove the

catalyst and concentrate the filtrate.

For metal-acid reduction, neutralize the mixture with a base (e.g., aqueous NaOH or

NaHCO₃) and extract the product with an organic solvent.

Purify the crude product by column chromatography or recrystallization to obtain 2-
Cyclopropylpyrimidin-5-amine.

Causality: The reduction of an aromatic nitro group to an amine is a high-yielding and reliable

transformation. Catalytic hydrogenation is often a clean method, while metal-in-acid

reductions are robust and cost-effective alternatives.

Applications in Drug Discovery and Medicinal
Chemistry
2-Cyclopropylpyrimidin-5-amine is a valuable building block for the synthesis of libraries of

compounds for screening in drug discovery programs. Its structural features make it particularly

well-suited for targeting ATP-binding sites in enzymes, especially protein kinases.

Kinase Inhibitors
The 2-aminopyrimidine scaffold is a well-established "hinge-binder" in kinase inhibitors. The

nitrogen atoms of the pyrimidine ring and the exocyclic amino group can form crucial hydrogen

bonds with the backbone of the kinase hinge region. The 2-cyclopropyl group can be directed

towards the solvent-exposed region or a hydrophobic pocket, while the 5-position provides a

vector for building out the molecule to achieve selectivity and potency. Numerous patents and

publications describe pyrimidine derivatives as inhibitors of a wide range of kinases, including

VEGFR, EGFR, and PLK4.
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To cite this document: BenchChem. [2-Cyclopropylpyrimidin-5-amine CAS number 1152519-
69-1]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1373474#2-cyclopropylpyrimidin-5-amine-cas-
number-1152519-69-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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